molecular formula C19H23N5O4 B2608276 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1384587-16-9

1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B2608276
CAS No.: 1384587-16-9
M. Wt: 385.424
InChI Key: KIPMMMZNSFVDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The cyanocyclohexyl moiety can be introduced via nucleophilic substitution reactions.
  • Common reagents include cyanide sources such as sodium cyanide or potassium cyanide, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
  • Carbamoylation and Esterification:

    • The final steps involve carbamoylation of the intermediate compound with isocyanates and esterification reactions to introduce the ethyl ester group.
    • These reactions are often performed under mild conditions using catalysts like triethylamine or pyridine.
  • Industrial Production Methods: Industrial-scale production may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, including temperature control and solvent recycling, are crucial for large-scale synthesis.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazolopyridine Core:

      • Starting with a suitable pyridine derivative, the pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives.
      • Reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions: 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

      Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert nitriles to amines or reduce carbonyl groups to alcohols.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium cyanide in DMF.

    Major Products:

      Oxidation: Carboxylic acids, ketones.

      Reduction: Amines, alcohols.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Chemistry:

      Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.

    Biology and Medicine:

      Pharmacology: Due to its unique structure, the compound may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

      Antimicrobial Agents: Preliminary studies suggest potential antimicrobial properties, which could be explored further for developing new antibiotics.

    Industry:

      Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers or nanomaterials.

    Mechanism of Action

    The mechanism by which 1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

      Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

      Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    Molecular Targets and Pathways:

      Enzymes: Proteases, kinases.

      Receptors: G-protein coupled receptors (GPCRs), ion channels.

    Comparison with Similar Compounds

      1,3-Dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate: Lacks the cyanocyclohexyl group, potentially altering its reactivity and biological activity.

      1-Cyanocyclohexylcarbamoyl derivatives: Similar in structure but may differ in the pyrazolopyridine core, affecting their chemical properties.

    Uniqueness: 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate stands out due to its combination of a pyrazolopyridine core with a cyanocyclohexyl group, which may confer unique chemical reactivity and potential biological activity not seen in simpler analogs.

    This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

    Properties

    IUPAC Name

    [1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-6-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23N5O4/c1-11-15-14(25)9-13(21-16(15)24(3)23-11)18(27)28-12(2)17(26)22-19(10-20)7-5-4-6-8-19/h9,12H,4-8H2,1-3H3,(H,21,25)(H,22,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KIPMMMZNSFVDTD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C2=C1C(=O)C=C(N2)C(=O)OC(C)C(=O)NC3(CCCCC3)C#N)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23N5O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    385.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.